Btk Inhibitory Potency: cis-(S,S) vs. cis-(R,R) vs. Unsubstituted Cyclopropane vs. Fenebrutinib
In a series of tert-butyl phthalazinone-containing Btk inhibitors, the (S,S)-2-fluorocyclopropyl amide 25 inhibited Btk with an IC50 of 2.4 nM, which is comparable to the clinical-stage inhibitor fenebrutinib (6, IC50 = 2.3 ± 0.7 nM) and slightly more potent than the (R,R)-enantiomer 24 (IC50 = 3.2 nM). Both cis-fluoro enantiomers showed improved potency over the unsubstituted cyclopropane analog 23 (IC50 = 4.8 nM) [1]. In an earlier, simpler H3-motif series, the (S,S)-enantiomer 19 (IC50 = 2.3 nM) was also more potent than the (R,R)-enantiomer 20 (IC50 = 3.8 nM), and both outperformed 1-fluoro substitution at the tertiary carbon (18, IC50 = 60 nM) [2]. These data demonstrate that the (S,S) configuration consistently provides the highest biochemical Btk potency among fluorocyclopropyl stereoisomers.
| Evidence Dimension | Btk biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.4 nM (compound 25, (S,S)-2-fluorocyclopropyl amide with tert-butyl phthalazinone H3 motif); 2.3 nM (compound 19, (S,S)-2-fluorocyclopropyl amide with simpler H3 motif) |
| Comparator Or Baseline | (R,R)-enantiomer 24: 3.2 nM; (R,R)-enantiomer 20: 3.8 nM; unsubstituted cyclopropane 23: 4.8 nM; 1-fluoro substitution 18: 60 nM; fenebrutinib (6): 2.3 ± 0.7 nM |
| Quantified Difference | (S,S)-25 is 1.3-fold more potent than (R,R)-24; 2.0-fold more potent than unsubstituted 23; equipotent to fenebrutinib. (S,S)-19 is 1.7-fold more potent than (R,R)-20 and 26-fold more potent than 1-fluoro 18. |
| Conditions | Btk enzymatic inhibition assay; IC50 values determined in at least triplicate (mean ± SD); assay details in Supporting Information of Crawford et al. 2020. |
Why This Matters
The (S,S)-enantiomer consistently achieves the highest Btk biochemical potency among all four fluorocyclopropyl stereoisomers, directly influencing target engagement and the therapeutic window of derived inhibitors.
- [1] Crawford JJ et al. ACS Med Chem Lett. 2020;11(8):1588-1597. Table 3 and Table 4: Btk IC50 data for compounds 19, 20, 23, 24, 25, and fenebrutinib (6). View Source
- [2] Crawford JJ et al. ACS Med Chem Lett. 2020;11(8):1588-1597. Main text and Table 1: Btk IC50 data for compounds 18, 19, 20, and 8. View Source
